L-Homocysteine,S-2-benzothiazolyl-
L-Homocysteine,S-2-benzothiazolyl-
Brand Name:
Vulcanchem
CAS No.:
102818-95-1
VCID:
VC21124331
InChI:
InChI=1S/C11H12N2O2S2/c12-11(5-6-16,10(14)15)9-13-7-3-1-2-4-8(7)17-9/h1-4,16H,5-6,12H2,(H,14,15)/t11-/m1/s1
SMILES:
C1=CC=C2C(=C1)N=C(S2)C(CCS)(C(=O)O)N
Molecular Formula:
C₁₁H₁₂N₂O₂S₂
Molecular Weight:
268.4 g/mol
L-Homocysteine,S-2-benzothiazolyl-
CAS No.: 102818-95-1
Cat. No.: VC21124331
Molecular Formula: C₁₁H₁₂N₂O₂S₂
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102818-95-1 |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂S₂ |
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | (2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid |
| Standard InChI | InChI=1S/C11H12N2O2S2/c12-11(5-6-16,10(14)15)9-13-7-3-1-2-4-8(7)17-9/h1-4,16H,5-6,12H2,(H,14,15)/t11-/m1/s1 |
| Standard InChI Key | GSQLXSCBEBRMII-LLVKDONJSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)[C@](CCS)(C(=O)O)N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(CCS)(C(=O)O)N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C(CCS)(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator